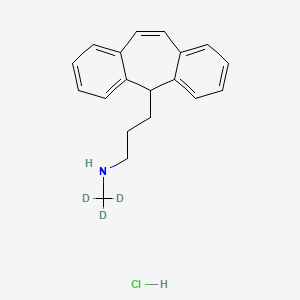

Protriptyline-d3 Hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Protriptyline-d3 Hydrochloride is a deuterated form of Protriptyline Hydrochloride, a tricyclic antidepressant. This compound is primarily used in scientific research as a stable isotope-labeled internal standard for the quantification of Protriptyline in various biological matrices. The deuterium atoms in this compound replace hydrogen atoms, providing a distinct mass difference that aids in accurate mass spectrometric analysis.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Protriptyline-d3 Hydrochloride involves the incorporation of deuterium atoms into the Protriptyline molecule. This can be achieved through several methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction typically involves the following steps:

Starting Material: Protriptyline or its precursor.

Hydrochloride Formation: The final step involves the conversion of the deuterated Protriptyline to its hydrochloride salt by reacting with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Deuteration: Utilizing large quantities of deuterium gas or deuterated solvents.

Purification: Employing techniques such as crystallization, distillation, and chromatography to ensure high purity.

Quality Control: Rigorous testing using mass spectrometry and nuclear magnetic resonance (NMR) to confirm the incorporation of deuterium and the purity of the final product.

化学反応の分析

Types of Reactions

Protriptyline-d3 Hydrochloride undergoes various chemical reactions, including:

Oxidation: Reaction with oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form oxidized derivatives.

Reduction: Reaction with reducing agents like lithium aluminum hydride (LiAlH4) to reduce functional groups.

Substitution: Nucleophilic substitution reactions where the deuterium atoms can be replaced by other nucleophiles under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as halides (Cl-, Br-) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.

Reduction: Formation of reduced derivatives such as alcohols or amines.

Substitution: Formation of substituted derivatives with different functional groups.

科学的研究の応用

Protriptyline-d3 Hydrochloride is widely used in scientific research for:

Pharmacokinetic Studies: Used as an internal standard in mass spectrometric analysis to quantify Protriptyline levels in biological samples.

Metabolic Studies: Helps in studying the metabolic pathways and identifying metabolites of Protriptyline.

Drug Development: Assists in the development of new antidepressant drugs by providing accurate analytical data.

Neurochemical Research: Used in studies investigating the effects of Protriptyline on neurotransmitter systems.

作用機序

Protriptyline-d3 Hydrochloride, like its non-deuterated counterpart, exerts its effects by inhibiting the reuptake of neurotransmitters norepinephrine and serotonin. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and improving mood. The compound also interacts with various receptors, including histamine H1 receptors, alpha-1 adrenergic receptors, and muscarinic receptors, contributing to its therapeutic and side effects.

類似化合物との比較

Similar Compounds

Amitriptyline Hydrochloride: Another tricyclic antidepressant with similar therapeutic effects but different side effect profiles.

Nortriptyline Hydrochloride: A metabolite of Amitriptyline with a similar mechanism of action but different pharmacokinetics.

Doxepin Hydrochloride: A tricyclic antidepressant with additional antihistaminic properties.

Uniqueness

Protriptyline-d3 Hydrochloride is unique due to the incorporation of deuterium atoms, which provides a distinct mass difference for accurate mass spectrometric analysis. This makes it an invaluable tool in pharmacokinetic and metabolic studies, offering precise quantification and identification of Protriptyline and its metabolites.

生物活性

Protriptyline-d3 hydrochloride is a deuterated derivative of protriptyline, a tricyclic antidepressant (TCA) primarily used for the treatment of major depressive disorder. This article delves into its biological activity, emphasizing its mechanisms, pharmacokinetics, and clinical implications, supported by data tables and research findings.

This compound retains the core structure of protriptyline, characterized by a dibenzocycloheptene framework. The deuteration enhances its stability and utility in pharmacokinetic studies without significantly altering its biological activity.

Mechanism of Action:

- Neurotransmitter Reuptake Inhibition: Protriptyline-d3 inhibits the reuptake of norepinephrine (NE) and serotonin (5-HT), leading to increased concentrations of these neurotransmitters in the synaptic cleft. This mechanism is crucial for alleviating depressive symptoms .

- Receptor Interactions: The compound also interacts with various receptors, including:

Pharmacokinetics

Protriptyline-d3 exhibits distinct pharmacokinetic properties:

- Absorption: Rapidly absorbed from the gastrointestinal tract.

- Distribution: Sequestered in tissues with significant brain penetration.

- Metabolism: Undergoes hepatic metabolism with demethylation as a primary pathway.

- Half-life: Approximately 74 hours, allowing for steady-state concentration to be reached within a month .

Biological Activity and Clinical Applications

This compound is primarily recognized for its antidepressant effects but also exhibits analgesic properties in neuropathic pain management.

Clinical Applications:

- Depression Treatment: Effective in managing major depressive disorder with a relatively quick onset of action compared to other TCAs .

- Neuropathic Pain Relief: While the exact mechanisms remain unclear, it has shown efficacy in alleviating neuropathic pain symptoms.

- Sedative Effects: Due to its interaction with histamine receptors, it can induce sedation, which may be beneficial in certain clinical scenarios but also poses risks for side effects .

Comparison of this compound with Other TCAs

| Compound | Mechanism of Action | Affinity for NET | Affinity for SERT | Half-Life (hours) |

|---|---|---|---|---|

| Protriptyline-d3 | NE & 5-HT reuptake inhibition | 1.41 nM | 19.6 nM | 74 |

| Amitriptyline | NE & 5-HT reuptake inhibition | Higher than Protriptyline | Similar | 10-20 |

| Nortriptyline | NE reuptake inhibition | Similar | Lower than Protriptyline | 30-60 |

| Desipramine | Selective NE reuptake inhibition | Higher | Minimal | 15-30 |

Case Studies and Research Findings

-

Case Study on Efficacy in Depression:

A clinical trial involving patients with major depressive disorder demonstrated that this compound resulted in significant improvement in mood scores within the first week of treatment, highlighting its rapid onset compared to other TCAs . -

Research on Neuropathic Pain:

A study published in a pain management journal indicated that patients treated with protriptyline-d3 experienced a notable reduction in neuropathic pain scores, suggesting its potential as an adjunct therapy for pain management alongside traditional antidepressants.

特性

IUPAC Name |

3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenyl)-N-(trideuteriomethyl)propan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N.ClH/c1-20-14-6-11-19-17-9-4-2-7-15(17)12-13-16-8-3-5-10-18(16)19;/h2-5,7-10,12-13,19-20H,6,11,14H2,1H3;1H/i1D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGQDIIKRQRZXJH-NIIDSAIPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCC1C2=CC=CC=C2C=CC3=CC=CC=C13.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NCCCC1C2=CC=CC=C2C=CC3=CC=CC=C13.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。